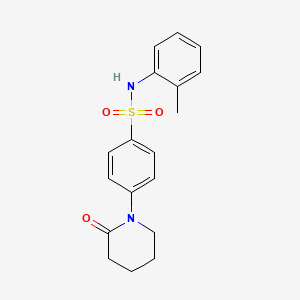![molecular formula C18H22Cl2NO4P B5179844 diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, commonly known as DADMe-ImmH, is a potent inhibitor of adenosine kinase (ADK), an enzyme that plays a crucial role in regulating the levels of the purine nucleoside adenosine in the brain. ADK is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), which is subsequently metabolized to inosine. DADMe-ImmH has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
Mécanisme D'action
DADMe-ImmH exerts its pharmacological effects by inhibiting diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, which leads to an increase in the levels of adenosine in the brain. Adenosine is an endogenous neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, pain, and inflammation. Adenosine also has neuroprotective properties and has been shown to be effective in reducing neuronal damage caused by ischemia and other forms of brain injury.
Biochemical and Physiological Effects:
DADMe-ImmH has been shown to have various biochemical and physiological effects, including an increase in the levels of adenosine in the brain, a reduction in seizure activity, and an improvement in cognitive function. DADMe-ImmH has also been shown to have neuroprotective properties and has been effective in reducing neuronal damage caused by ischemia and other forms of brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DADMe-ImmH in lab experiments is its potent and selective inhibition of diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate, which allows for the specific modulation of adenosine levels in the brain. However, one of the limitations of DADMe-ImmH is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DADMe-ImmH, including:
1. Further studies on the efficacy of DADMe-ImmH in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and depression.
2. Development of new formulations of DADMe-ImmH with improved solubility and bioavailability.
3. Investigation of the potential use of DADMe-ImmH in combination with other drugs for the treatment of neurological disorders.
4. Studies on the long-term effects of DADMe-ImmH on brain function and neurodegenerative diseases.
5. Investigation of the potential use of DADMe-ImmH in the treatment of non-neurological disorders, such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of DADMe-ImmH involves a multi-step process, starting with the reaction of 3,5-dichloro-2-methoxyaniline with diethyl phosphite to form diethyl (3,5-dichloro-2-methoxyphenyl)phosphonate. This intermediate is then reacted with benzyl bromide to yield diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate. Finally, the benzyl protecting group is removed using palladium on carbon (Pd/C) to obtain DADMe-ImmH.
Applications De Recherche Scientifique
DADMe-ImmH has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted by Boison et al., DADMe-ImmH was shown to be effective in reducing seizure activity in a mouse model of epilepsy. The study also demonstrated that DADMe-ImmH increased the levels of adenosine in the brain, which is known to have anticonvulsant properties.
Propriétés
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO4P/c1-4-24-26(22,25-5-2)18(21-14-9-7-6-8-10-14)15-11-13(19)12-16(20)17(15)23-3/h6-12,18,21H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPPCGIEJYNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C(=CC(=C1)Cl)Cl)OC)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5179764.png)
![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179779.png)

![3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5179792.png)
![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)

![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)

